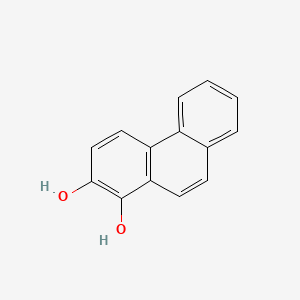
1,2-Dihydroxyphenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydroxyphenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C14H10O2 It consists of a phenanthrene backbone with two hydroxyl groups attached at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dihydroxyphenanthrene can be synthesized through several methods. One common approach involves the oxidation of phenanthrene using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the hydroxylation of phenanthrene using catalytic systems. For example, a palladium-catalyzed hydroxylation reaction can be employed, where phenanthrene is treated with a palladium catalyst and a suitable oxidant, such as hydrogen peroxide, to introduce hydroxyl groups at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,2-Dihydroxyphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of this compound can yield dihydroxy derivatives with different degrees of hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives with varying degrees of hydrogenation.
Substitution: Esterified or etherified products depending on the substituents introduced.
科学研究应用
1,2-Dihydroxyphenanthrene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is used in studies related to enzyme inhibition and interaction with biological macromolecules.
Medicine: Research has shown potential for this compound derivatives in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用机制
The mechanism of action of 1,2-dihydroxyphenanthrene involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways. These interactions make it a valuable tool in studying biochemical processes and developing therapeutic agents.
相似化合物的比较
1,2-Dihydroxyphenanthrene can be compared with other similar compounds, such as:
1,2-Dihydroxybenzene: Also known as catechol, it has a simpler structure with only one benzene ring. It is widely used in the synthesis of polymers and as a precursor for various chemicals.
1,2-Dihydroxyanthracene: This compound has a similar structure but with an additional benzene ring. It is used in the study of polycyclic aromatic hydrocarbons and their environmental impact.
1,2-Dihydroxyfluorene: With a fluorene backbone, this compound is used in organic electronics and materials science.
属性
CAS 编号 |
19551-04-3 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
phenanthrene-1,2-diol |
InChI |
InChI=1S/C14H10O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,15-16H |
InChI 键 |
HNMUTKMLCMUDSB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















